

Application Notes and Protocols for Drug Delivery Using mPEG-amine MW 5000

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Compound of Interest

Compound Name: mPEG-amine (MW 5000)

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Introduction

Methoxy polyethylene glycol-amine with a molecular weight of 5000 Dalton (mPEG-amine MW 5000) is a versatile polymer widely employed in drug delivery systems. Its primary amine group allows for the covalent conjugation of drugs, proteins, peptides, or targeting ligands, while the methoxy-terminated polyethylene glycol (PEG) chain provides a hydrophilic shield. This "PEGylation" process offers numerous advantages, including improved solubility and stability of hydrophobic drugs, prolonged systemic circulation time by reducing renal clearance and recognition by the mononuclear phagocyte system, and the potential for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.^{[1][2][3]}

These application notes provide detailed protocols and compiled data for the use of mPEG-amine MW 5000 in the development of advanced drug delivery systems, including nanoparticle surface modification and direct drug conjugation.

Key Applications

- **Surface Modification of Nanoparticles:** Functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enhance their biocompatibility and pharmacokinetic profile.^{[4][5]}

- Bioconjugation: Covalently attaching small molecule drugs, peptides, or proteins to the PEG polymer to improve their therapeutic index.[\[4\]](#)
- Gene Delivery: As a component of non-viral vectors for the delivery of genetic material such as siRNA.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Theranostics: Development of systems that combine therapeutic agents with imaging capabilities.[\[9\]](#)

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize quantitative data from various studies on drug delivery systems utilizing mPEG-amine MW 5000 or similar PEGylated constructs. These values are representative and can vary based on the specific nanoparticle composition, drug, and experimental conditions.

Table 1: Physicochemical Characterization of mPEG-amine MW 5000 Functionalized Nanoparticles

Parameter	Before PEGylation	After PEGylation with mPEG-amine MW 5000	Characterization Technique
Hydrodynamic Diameter (nm)	Varies (e.g., 150 - 250 nm)	Increase in size (e.g., by 10-50 nm)	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	Varies (can be highly positive or negative)	Closer to neutral (e.g., -5 to +5 mV)	Zeta Potential Analysis
Drug Encapsulation Efficiency (%)	Not Applicable	70 - 90% (drug-dependent)	UV-Vis Spectroscopy, HPLC
Drug Loading Content (%)	Not Applicable	5 - 15% (drug-dependent)	UV-Vis Spectroscopy, HPLC

Data compiled from multiple sources for illustrative purposes.[\[10\]](#)[\[11\]](#)

Table 2: In Vivo Pharmacokinetic Parameters of mPEG-amine MW 5000 Formulations

Formulation	Half-life ($t_{1/2}$) in circulation (hours)	Area Under the Curve (AUC)	Clearance (CL)
Free Drug	Short (e.g., < 1 hour)	Low	High
PEGylated Nanoparticles (mPEG MW 5000)	Significantly prolonged (e.g., 10 - 40 hours)	High	Low
PEGylated Protein (mPEG MW 5000)	Moderately prolonged (e.g., 5 - 15 hours)	Moderate	Moderate

Data compiled from multiple sources for illustrative purposes.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with mPEG-amine MW 5000

This protocol describes the covalent attachment of mPEG-amine MW 5000 to nanoparticles with carboxyl groups on their surface using carbodiimide chemistry (EDC/NHS).[\[15\]](#)[\[16\]](#)

Materials:

- Carboxylated nanoparticles (e.g., PLGA, silica)
- mPEG-amine MW 5000
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES buffer, pH 6.0
- Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

- Washing Buffer: PBS, pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions

Procedure:

- Preparation of Reagents:
 - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
 - Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.
 - Prepare a stock solution of mPEG-amine MW 5000 in the Conjugation Buffer.
- Activation of Nanoparticle Carboxyl Groups:
 - Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 5-10 mg/mL.
 - Add EDC and NHS/Sulfo-NHS to the nanoparticle suspension. A 10- to 50-fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is a common starting point for optimization.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation with mPEG-amine MW 5000:
 - Add the mPEG-amine MW 5000 stock solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of mPEG-amine relative to the nanoparticles is recommended for initial experiments.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
 - Incubate for 30 minutes at room temperature.
- Purification of PEGylated Nanoparticles:
 - Remove unreacted mPEG-amine and coupling reagents by repeated centrifugation and resuspension in the Washing Buffer. Alternatively, dialysis or tangential flow filtration can be used.
 - Perform at least three washing cycles.
 - Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

Characterization:

- Successful PEGylation: Confirm by Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, and by ^1H NMR to identify the characteristic peaks of the PEG backbone (~ 3.65 ppm).[\[17\]](#)[\[18\]](#)
- Size and Surface Charge: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful PEGylation should result in an increased hydrodynamic diameter and a zeta potential closer to neutral.[\[10\]](#)
- Quantification of PEGylation: Can be determined by Thermogravimetric Analysis (TGA) by measuring the weight loss corresponding to PEG degradation.[\[10\]](#)

Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to mPEG-amine MW 5000

This protocol outlines the direct conjugation of a drug with an available carboxylic acid group to mPEG-amine MW 5000.

Materials:

- Carboxylic acid-containing drug
- mPEG-amine MW 5000
- EDC and NHS/Sulfo-NHS
- Anhydrous organic solvent (e.g., Dichloromethane (DCM), DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

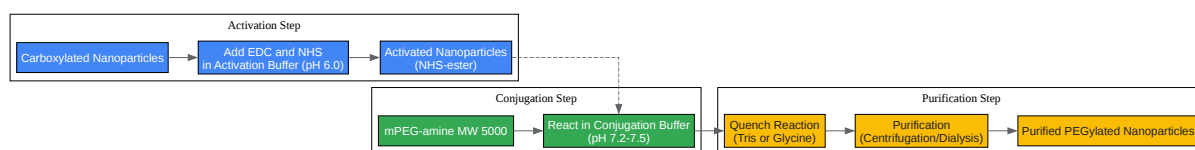
- Activation of the Drug's Carboxyl Group:
 - Dissolve the drug, EDC, and NHS in an anhydrous organic solvent. Use a molar ratio of approximately 1:1.2:1.2 (Drug:EDC:NHS).
 - Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug ester.
- Conjugation to mPEG-amine MW 5000:
 - Dissolve mPEG-amine MW 5000 in the same anhydrous organic solvent.
 - Add the mPEG-amine solution to the activated drug solution. A slight molar excess of mPEG-amine (e.g., 1.1 equivalents) is often used.
 - Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction.
 - Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
- Purification of the Conjugate:
 - Remove the solvent under reduced pressure.

- Redissolve the crude product in a suitable aqueous buffer.
- Purify the mPEG-drug conjugate by dialysis against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove unreacted drug, EDC, NHS, and other byproducts.
- Lyophilize the purified solution to obtain the final mPEG-drug conjugate as a powder.

Characterization:

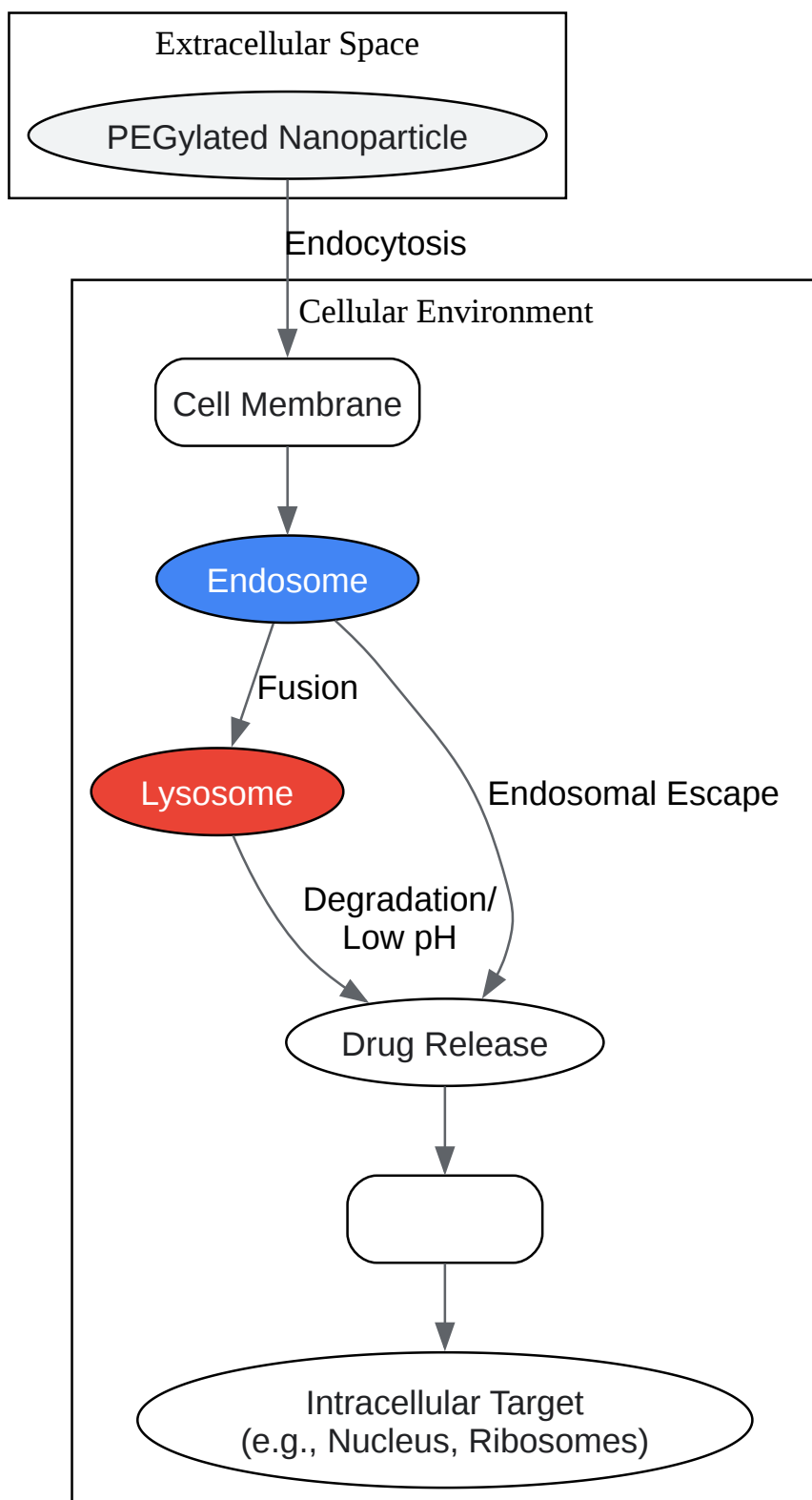
- Conjugate Formation: Confirm by ^1H NMR, FTIR, and Mass Spectrometry (MALDI-TOF or ESI-MS).
- Purity: Assess by High-Performance Liquid Chromatography (HPLC).
- Drug Content: Determine using UV-Vis spectroscopy or HPLC by creating a standard curve of the free drug.

Visualizations



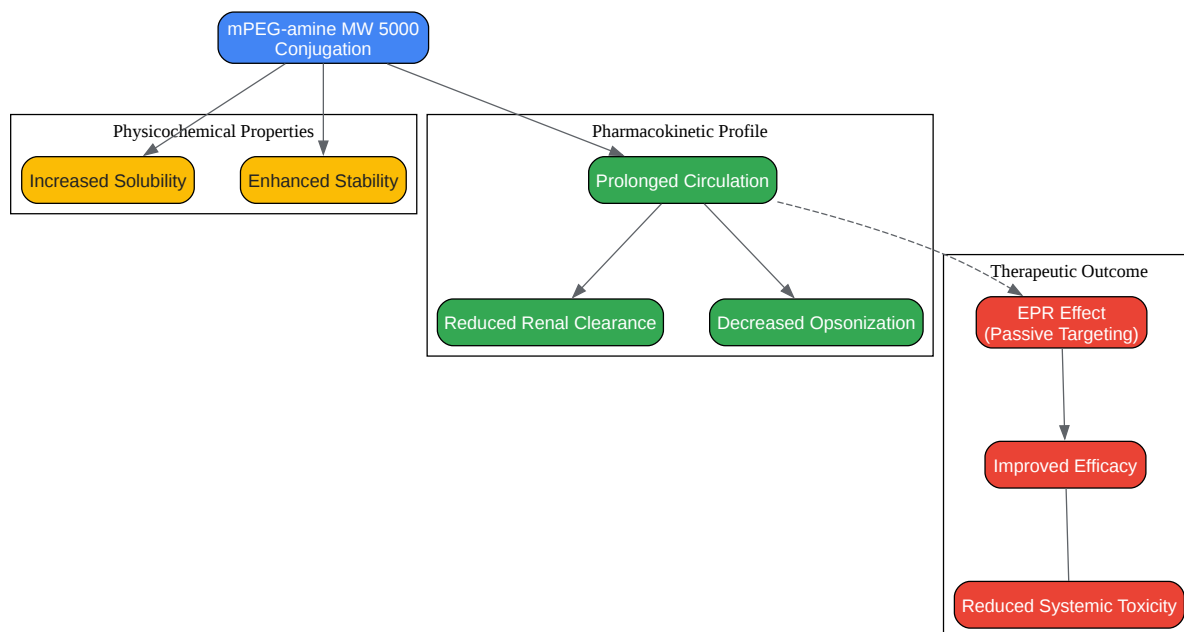
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Caption: Workflow for surface modification of nanoparticles with mPEG-amine.



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Caption: General cellular uptake pathway of PEGylated nanoparticles.



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Caption: Advantages of using mPEG-amine MW 5000 in drug delivery.

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